Summary of Application: It is a non-oily, silky, non-greasy emollient that can be used in a variety of skincare, color cosmetic, and hair care applications.
Methods of Application: It is typically made from coconut or beetroot and is added to cosmetic formulations.
Results or Outcomes: The Cosmetic Ingredient Review (CIR) Expert Panel concludes that Isoamyl Laurate is safe in the present practices of use and concentration, when formulated to be non-irritating.
Summary of Application: It functions as a hair conditioner in hair care products, making combing the hair easier and preventing buildup.
Methods of Application: It is added to hair care formulations where it can also lighten anhydrous formulations.
Summary of Application: It is used to enhance the flavor of these beverages
Methods of Application: It is added during the brewing process
Results or Outcomes: It contributes to the unique flavor profiles of beer and wine
Isoamyl Laurate has industrial applications as well .
Summary of Application: It is used in the synthesis of fine chemicals.
Methods of Application: It is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together.
Results or Outcomes: The yield of synthetic method can reach 100%, its rational technology, at low cost, industrialized production easy to accomplish, it is pollution-free, it is environmentally protective.
Isoamyl Laurate is primarily used as a fragrance agent .
Summary of Application: It is used to add a pleasant scent to various products.
Methods of Application: Thanks to its good miscibility, this ingredient can be mixed with other surfactants.
Results or Outcomes: It enhances the overall sensory experience of the product.
Isoamyl Laurate also acts as a film former .
Summary of Application: It forms a film to help reduce moisture loss and help protect the skin.
Methods of Application: It is added to skincare formulations where it forms a protective layer on the skin.
Results or Outcomes: It helps to keep the skin hydrated and protected.
Isoamyl Laurate is used as a flavor enhancer in the food industry .
Summary of Application: It is used as a flavor in beer and wines.
Methods of Application: It is added during the brewing process.
Results or Outcomes: It contributes to the unique flavor profiles of beer and wine.
Isoamyl Laurate has industrial applications as a lubricant .
Summary of Application: It is used in coatings for magnetic recording media.
Isoamyl laurate is a colorless, transparent liquid with the chemical formula C17H34O2. It is produced primarily through the esterification process, where isoamyl alcohol (3-methyl-1-butanol) reacts with lauric acid (dodecanoic acid) in the presence of an acid catalyst, such as sulfuric acid. The reaction can be summarized as follows:
This compound is soluble in ethanol but insoluble in water. It possesses properties that make it suitable for various industrial applications, particularly in cosmetics and food products .
The primary reaction involving isoamyl laurate is its formation through esterification. Additionally, isoamyl laurate can undergo hydrolysis to regenerate isoamyl alcohol and lauric acid under acidic or basic conditions. In supercritical carbon dioxide environments, isoamyl laurate can also be synthesized using specific lipases, which enhance yield and selectivity .
Isoamyl laurate exhibits significant biological activity as a skin conditioning agent. It functions as an emollient that enhances skin hydration by forming a barrier that prevents transepidermal water loss. Its properties allow it to improve skin texture and reduce irritation from external factors. Furthermore, it has been noted for its compatibility with various cosmetic formulations and its ability to enhance the spreadability of products without leaving a greasy residue .
The synthesis of isoamyl laurate can be achieved through several methods:
Each method has its advantages regarding yield, purity, and environmental impact .
Isoamyl laurate is widely used across various industries:
Research indicates that isoamyl laurate interacts well with other cosmetic ingredients, enhancing their performance without compromising safety. Its compatibility with silicone oils and synthetic oils allows formulators to create effective products that provide moisturizing benefits while maintaining a desirable texture .
Isoamyl laurate shares structural similarities with other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Isoamyl caprate | C15H30O2 | Shorter carbon chain; used in cosmetics |
Ethyl laurate | C14H28O2 | Derived from ethanol; common in food flavoring |
Butyl stearate | C20H40O2 | Higher molecular weight; used in lubricants |
Isoamyl laurate stands out due to its balance between emollient properties and low greasiness compared to similar compounds like butyl stearate .
The thermodynamic properties of isoamyl laurate exhibit characteristic behaviors typical of medium-chain fatty acid esters. The compound demonstrates a boiling point of 170°C under reduced pressure conditions of 2 millimeters of mercury, which corresponds to approximately 311-312°C under standard atmospheric pressure [1] [2] [3]. This significant difference in boiling points under varying pressure conditions reflects the compound's molecular structure and intermolecular forces.
Density measurements consistently indicate a value of 0.856 grams per milliliter at 25°C, positioning isoamyl laurate as less dense than water [1] [2] [5]. The specific gravity ranges from 0.853 to 0.860 at 25°C, demonstrating minimal variation across different analytical determinations [26] [36]. The refractive index has been measured at 1.436 at 20°C, providing additional characterization data for compound identification [1] [36].
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 170°C | 2 mmHg | [1] [2] [3] |
Boiling Point | 311-312°C | 760 mmHg | [2] [36] |
Density | 0.856 g/mL | 25°C | [1] [2] [5] |
Specific Gravity | 0.853-0.860 | 25°C | [26] [36] |
Refractive Index | 1.436 | 20°C | [1] |
Vapor Pressure | 0.005 Pa | 20°C | [1] [8] |
Regarding melting point characteristics, available data indicates limited crystalline behavior under standard conditions [37] [39]. The compound exists predominantly as a liquid at room temperature, with theoretical calculations suggesting a melting point around 338.51 Kelvin (65.36°C) based on Joback estimation methods [25]. However, experimental verification of melting point data remains incomplete in current literature sources [27] [37].
Isoamyl laurate exhibits pronounced hydrophobic characteristics, demonstrating complete insolubility in water while maintaining excellent solubility in alcohols and organic solvents [1] [2] [10]. The compound's partition coefficient (log P) has been calculated at 7.43, indicating strong lipophilic properties and minimal water partitioning behavior [1] [22]. This high partition coefficient value confirms the compound's preference for oil phases over aqueous environments.
The alcohol solubility of isoamyl laurate enables its incorporation into various formulation systems where polar organic solvents are employed [1] [10]. The compound demonstrates compatibility with ethanol, methanol, and other alcoholic media, facilitating its use in applications requiring alcohol-based delivery systems [5] [10]. Additionally, isoamyl laurate shows excellent miscibility with other cosmetic and industrial ingredients, enhancing its utility in complex formulations [10].
Emulsion stability characteristics represent a significant aspect of isoamyl laurate's phase behavior profile. Research investigations have demonstrated that isoamyl laurate functions effectively as an emulsion stabilizer, particularly in oil-in-water systems [9] [11]. The compound's amphiphilic properties, derived from its ester linkage, contribute to interfacial stabilization between oil and water phases [9]. Studies indicate that isoamyl laurate can reduce emulsion viscosity by approximately fifty percent while maintaining acceptable stability parameters [9].
Solubility Parameter | Behavior | Notes |
---|---|---|
Water | Insoluble | Complete phase separation |
Alcohol | Soluble | Excellent miscibility |
Organic Solvents | Soluble | Broad compatibility range |
Log P Value | 7.43 | Strong lipophilic character |
Emulsion Function | Stabilizer | Reduces viscosity, maintains stability |
The phase behavior studies conducted on binary mixtures containing isoamyl laurate reveal complex solid-liquid equilibrium characteristics [12]. When combined with fatty acid ethyl esters, most systems exhibit eutectic behavior, although specific combinations may demonstrate peritectic transitions depending on molecular interactions and temperature conditions [12].
Infrared spectroscopy of isoamyl laurate reveals characteristic absorption patterns consistent with ester functional groups and aliphatic hydrocarbon chains. The carbonyl stretching vibration appears prominently at approximately 1740 wavenumbers, confirming the presence of the ester linkage [42]. Aliphatic carbon-hydrogen stretching vibrations dominate the 2800-3000 wavenumber region, while carbon-oxygen stretching modes appear in the 1000-1300 wavenumber range [13] [23].
Proton nuclear magnetic resonance spectroscopy provides detailed structural information regarding the isoamyl laurate molecule. The characteristic chemical shift patterns include signals at 4.11 parts per million corresponding to the methylene protons adjacent to the ester oxygen [42]. The methylene protons alpha to the carbonyl group appear as a triplet at 2.30 parts per million, while the immediately adjacent methylene group generates a quintuplet at 1.59 parts per million [42]. The terminal methyl group of the lauric acid chain produces a triplet at 0.88 parts per million, and the remaining methylene protons of the hydrocarbon chain appear as a complex multiplet centered around 1.27 parts per million [42] [44].
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments for the various carbon atoms within the isoamyl laurate structure. The carbonyl carbon appears at approximately 173 parts per million, characteristic of ester functional groups [15] [41]. The methylene carbons of the aliphatic chain exhibit chemical shifts ranging from 22 to 34 parts per million, with specific variations depending on their proximity to functional groups [15] [43]. The ester-linked methylene carbon appears around 65 parts per million, while the branched methyl carbons of the isoamyl group demonstrate chemical shifts near 22 parts per million [15] [42].
Gas chromatography-mass spectrometry analysis provides definitive molecular identification through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight of isoamyl laurate [16] [20]. The base peak occurs at mass-to-charge ratio 70, representing 99.99% relative intensity and likely corresponding to the isoamyl cation fragment [20]. Additional significant peaks appear at mass-to-charge ratios 43 (47% relative intensity) and 71 (40.10% relative intensity), consistent with typical fatty acid ester fragmentation patterns involving loss of alkoxy groups and rearrangement processes [20] [24].
Spectroscopic Method | Key Signals | Assignments |
---|---|---|
Infrared | 1740 cm⁻¹ | Carbonyl stretch |
¹H Nuclear Magnetic Resonance | 4.11 ppm | Ester methylene protons |
¹H Nuclear Magnetic Resonance | 2.30 ppm | Alpha methylene protons |
¹H Nuclear Magnetic Resonance | 0.88 ppm | Terminal methyl protons |
¹³C Nuclear Magnetic Resonance | 173 ppm | Carbonyl carbon |
¹³C Nuclear Magnetic Resonance | 65 ppm | Ester-linked methylene |
Gas Chromatography-Mass Spectrometry | m/z 270 | Molecular ion |
Gas Chromatography-Mass Spectrometry | m/z 70 | Base peak (99.99%) |
Gas Chromatography-Mass Spectrometry | m/z 43, 71 | Fragment ions |
Thermal stability analysis of isoamyl laurate indicates excellent thermal resistance under moderate temperature conditions, with decomposition onset occurring at elevated temperatures. Thermogravimetric analysis suggests that the compound remains stable up to approximately 80-85°C under normal atmospheric conditions [29]. Extended exposure to temperatures above this threshold may initiate thermal degradation processes characteristic of fatty acid esters [25] [28].
The thermal decomposition pathways of isoamyl laurate follow mechanisms typical of fatty acid esters, involving initial ester bond cleavage and subsequent fragmentation of the alkyl chains [30] [32]. Primary decomposition products include carbon dioxide, carbon monoxide, and various hydrocarbon fragments resulting from beta-elimination reactions [27] [32]. The pyrolysis mechanism proceeds through a concerted elimination process where the carbonyl group acts as an internal base, facilitating hydrogen abstraction from the beta position relative to the ester oxygen [32].
Kinetic analysis of thermal degradation indicates that decomposition rates follow first-order kinetics with activation energies consistent with ester pyrolysis mechanisms [28] [34]. The degradation process involves multiple stages, with initial volatilization occurring between 125-230°C, followed by more extensive decomposition at higher temperatures [31]. Under inert atmosphere conditions, thermal stability extends to higher temperatures compared to oxidative environments, where degradation rates increase significantly due to autoxidation processes [28].
Temperature Range | Degradation Behavior | Mechanism |
---|---|---|
80-85°C | Onset of degradation | Initial bond weakening |
125-230°C | Volatilization phase | Ester bond cleavage |
>230°C | Extensive decomposition | Beta-elimination, fragmentation |
Inert conditions | Enhanced stability | Reduced oxidative processes |
Oxidative conditions | Accelerated degradation | Autoxidation mechanisms |
The decomposition products identified through evolved gas analysis include water vapor, carbon dioxide, and various organic fragments corresponding to the original ester structure [28]. The thermal stability data indicates that isoamyl laurate maintains structural integrity under typical processing and storage conditions, making it suitable for applications requiring moderate thermal stability [29] [33].